molecular formula C11H18O2 B14381713 6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol CAS No. 89617-20-9

6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol

Cat. No.: B14381713
CAS No.: 89617-20-9
M. Wt: 182.26 g/mol
InChI Key: XTZSNMRXYMHMNP-UHFFFAOYSA-N
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Description

6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol is a complex organic compound with the molecular formula C15H26O. It is known for its unique structure, which includes a fused bicyclic system with an epoxy group and a hydroxyl group. This compound is also referred to by other names such as Epicedrol and Cedran-8-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol typically involves the cyclization of precursor molecules under specific conditions. One common method involves the use of cyclization reactions of sesquiterpenes, which are then subjected to epoxidation to introduce the epoxy group. The reaction conditions often include the use of catalysts such as Lewis acids and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization and epoxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused bicyclic system with both an epoxy and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

89617-20-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

8-methyl-11-oxatricyclo[5.3.1.01,5]undecan-10-ol

InChI

InChI=1S/C11H18O2/c1-7-5-10(12)11-4-2-3-8(11)6-9(7)13-11/h7-10,12H,2-6H2,1H3

InChI Key

XTZSNMRXYMHMNP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C23CCCC2CC1O3)O

Origin of Product

United States

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